molecular formula C19H23NO4 B2652768 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide CAS No. 951498-82-1

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B2652768
CAS No.: 951498-82-1
M. Wt: 329.396
InChI Key: MTBCJVLJSZVBFC-UHFFFAOYSA-N
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Description

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide typically involves multiple steps. One common method includes the Suzuki–Miyaura cross-coupling reaction. This reaction starts with 2-bromo-5-nitrofuran and involves the use of phenyl boronic acids under microwave irradiation in the presence of palladium catalysts . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar compounds include other furan derivatives like 2-furoic acid and benzofuran. Compared to these, 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide is unique due to its specific structural features, which confer distinct biological activities . This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-22-15-6-4-14(5-7-15)18-10-8-16(24-18)9-11-19(21)20-13-17-3-2-12-23-17/h4-8,10,17H,2-3,9,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBCJVLJSZVBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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